3,4-Bis(octyloxy)benzoic acid 3,4-Bis(octyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 131525-56-9
VCID: VC8030544
InChI: InChI=1S/C23H38O4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3,(H,24,25)
SMILES: CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCC
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol

3,4-Bis(octyloxy)benzoic acid

CAS No.: 131525-56-9

Cat. No.: VC8030544

Molecular Formula: C23H38O4

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(octyloxy)benzoic acid - 131525-56-9

Specification

CAS No. 131525-56-9
Molecular Formula C23H38O4
Molecular Weight 378.5 g/mol
IUPAC Name 3,4-dioctoxybenzoic acid
Standard InChI InChI=1S/C23H38O4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3,(H,24,25)
Standard InChI Key KCAXCTWJXRRRKR-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCC
Canonical SMILES CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4-Bis(octyloxy)benzoic acid consists of a benzoic acid backbone modified with two octyloxy (–O–C<sub>8</sub>H<sub>17</sub>) groups at the meta and para positions (Figure 1). The octyloxy chains introduce steric bulk and hydrophobicity, while the carboxylic acid group provides hydrogen-bonding capability and reactivity. The molecular formula is C<sub>25</sub>H<sub>42</sub>O<sub>5</sub>, with a molar mass of 422.60 g/mol .

Key Structural Features:

  • Aromatic Core: The benzene ring facilitates π-π stacking interactions, critical for mesophase formation in liquid crystals.

  • Alkoxy Chains: The C<sub>8</sub>H<sub>17</sub> chains enhance solubility in nonpolar solvents and promote lamellar or columnar packing in condensed phases.

  • Carboxylic Acid Group: Enables salt formation, coordination to metal centers, and participation in esterification or amidation reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,4-bis(octyloxy)benzoic acid typically proceeds via a two-step process: alkylation of a dihydroxybenzoic acid precursor followed by hydrolysis (Scheme 1) .

Step 1: Alkylation of Ethyl 3,4-Dihydroxybenzoate

Ethyl 3,4-dihydroxybenzoate is reacted with octyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and a polar aprotic solvent (e.g., dimethylformamide). This Williamson ether synthesis yields ethyl 3,4-bis(octyloxy)benzoate .

Ethyl 3,4-dihydroxybenzoate+2C8H17BrK2CO3,DMFEthyl 3,4-bis(octyloxy)benzoate\text{Ethyl 3,4-dihydroxybenzoate} + 2 \text{C}_8\text{H}_{17}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ethyl 3,4-bis(octyloxy)benzoate}

Step 2: Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free acid. For example, refluxing with aqueous NaOH followed by acidification with HCl produces 3,4-bis(octyloxy)benzoic acid .

Ethyl 3,4-bis(octyloxy)benzoateNaOH, H2O3,4-Bis(octyloxy)benzoic acid\text{Ethyl 3,4-bis(octyloxy)benzoate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3,4-Bis(octyloxy)benzoic acid}

Optimization and Yields

  • Reaction Conditions: Alkylation is performed at 80–100°C for 12–24 hours, achieving yields of 80–95% .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product .

Table 1: Synthesis Parameters for 3,4-Bis(octyloxy)benzoic Acid

StepReagentsSolventTemperature (°C)Yield (%)
AlkylationOctyl bromide, K<sub>2</sub>CO<sub>3</sub>DMF80–10080–95
HydrolysisNaOH, HClH<sub>2</sub>O/EtOHReflux85–90

Applications in Materials Science

Liquid-Crystalline Materials

3,4-Bis(octyloxy)benzoic acid serves as a key intermediate in the synthesis of tetracatenar bipyridines, which exhibit thermotropic liquid-crystalline behavior . These materials form smectic, nematic, or columnar phases depending on alkyl chain length and temperature.

Example: Tetracatenar Bipyridine Ligands

The acid is esterified with 4-alkoxyphenols to form bipyridine ligands, which coordinate transition metals (e.g., Ru, Fe) for applications in electro-optical devices .

Self-Assembly and Phase Behavior

The compound’s amphiphilicity drives the formation of:

  • Lamellar Structures: In the solid state, driven by alkyl chain interdigitation.

  • Columnar Mesophases: At elevated temperatures, observed in homologs with longer alkoxy chains .

Thermal and Phase Behavior

Phase Transitions

While direct data on 3,4-bis(octyloxy)benzoic acid is scarce, related tetracatenar bipyridines exhibit:

  • Smectic C (SmC) Phase: At lower temperatures, with layered molecular arrangements.

  • Nematic (N) Phase: At higher temperatures, characterized by orientational but no positional order .

Table 2: Phase Behavior of Tetracatenar Bipyridine Derivatives

Alkyl Chain LengthPhase Sequence (Heating)
C<sub>8</sub>Crystal → SmC → N → Isotropic
C<sub>12</sub>Crystal → Cubic → Columnar

Future Research Directions

  • Phase Behavior Studies: Detailed differential scanning calorimetry (DSC) to map phase transitions.

  • Coordination Chemistry: Exploration of metal-organic frameworks (MOFs) using bipyridine ligands derived from the acid.

  • Industrial Scale-Up: Optimization of synthesis for kilogram-scale production.

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